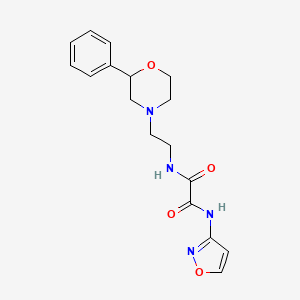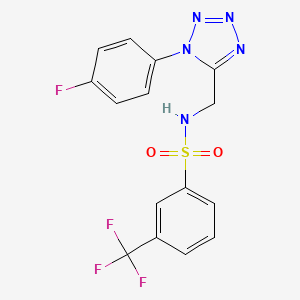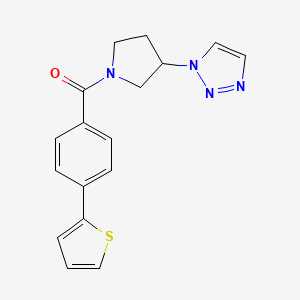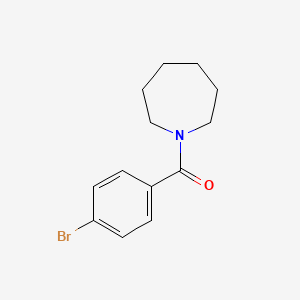![molecular formula C16H13N3O2 B2384064 2-(1H-吲哚-3-基)-2-氧代-N-[(吡啶-4-基)甲基]乙酰胺 CAS No. 888473-40-3](/img/structure/B2384064.png)
2-(1H-吲哚-3-基)-2-氧代-N-[(吡啶-4-基)甲基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The chemical structure of IPA-3 consists of an indole ring, pyridine ring, and an acetamide group.
作用机制
Target of Action
Similar compounds have shown activity againstStaphylococcus aureus and Methicillin-resistant S. aureus (MRSA) . These compounds have also been assessed for their ability to bind long RSH (RelA/SpoT homolog) proteins .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the polymerization of tubulin , which is a crucial process in cell division. This suggests that 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide may interact with its targets to disrupt key cellular processes.
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may impact the cell cycle and cellular division processes
Result of Action
Similar compounds have been shown to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase . This suggests that 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide may have similar effects.
实验室实验的优点和局限性
2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide has several advantages for lab experiments, including its high potency and specificity for PAK1 inhibition, its ability to penetrate the blood-brain barrier, and its low toxicity. However, it also has some limitations, such as its instability in aqueous solutions and its potential off-target effects on other kinases.
未来方向
There are several future directions for 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide research, including its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. Further studies are needed to investigate its potential off-target effects and to optimize its pharmacokinetics for clinical use. Additionally, the development of more potent and selective PAK1 inhibitors may provide new opportunities for therapeutic intervention in various diseases.
In conclusion, 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method has been optimized for high yield and purity, making it a reliable source for research studies. 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide inhibits the activity of PAK1, leading to various biochemical and physiological effects. While it has some limitations, its potential therapeutic applications and future directions provide promising opportunities for further research.
合成方法
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 1-(4-pyridylmethyl)-1H-indole-3-acetic acid with thionyl chloride, followed by the reaction with methylamine. The resulting product is then treated with acetic anhydride to obtain 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide. This synthesis method has been optimized for high yield and purity, making it a reliable source for 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide in research studies.
科学研究应用
- 合成了一系列包含吲哚部分的化合物,包括(3-(1H-苯并[d]咪唑-2-基))/(3-(3H-咪唑[4,5-b]吡啶-2-基))- (1H-吲哚-5-基) (3,4,5-三甲氧基苯基)甲酮缀合物,并评估了其抗增殖活性 .
抗炎特性
生物活性
微管聚合抑制
库欣病和保皮质醇CYP11B2抑制剂
抗增殖活性
酰胺合成方法
生化分析
Biochemical Properties
Indole derivatives are known to exhibit a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .
Cellular Effects
It is known that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15(13-10-18-14-4-2-1-3-12(13)14)16(21)19-9-11-5-7-17-8-6-11/h1-8,10,18H,9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINWRUZZWOIOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)




![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)

![2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2383992.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)

